molecular formula C20H22ClN3O B2397346 N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide CAS No. 2034527-08-5

N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

Cat. No.: B2397346
CAS No.: 2034527-08-5
M. Wt: 355.87
InChI Key: ZQQIWSQXAOQCLI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a chlorophenyl group, a dihydroisoquinoline moiety, and a pyrrolidine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the pyrrolidine ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic conditions.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an amine or amide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can involve binding to the active site, altering the protein’s conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyrrolidine rings.

    Other carboxamides: Compounds with different aromatic or heterocyclic groups attached to the carboxamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c21-18-7-3-4-8-19(18)22-20(25)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIWSQXAOQCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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